molecular formula C18H15N3O3S2 B2431537 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 895457-48-4

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2431537
CAS No.: 895457-48-4
M. Wt: 385.46
InChI Key: QSJVQMNIOJWZDV-ZZEZOPTASA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities and are used in the development of various drugs .


Molecular Structure Analysis

The compound contains a benzo[d]thiazole core, which is a fused ring system consisting of a benzene ring and a thiazole ring. The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

Benzo[d]thiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination reactions. The specific reactions would depend on the substituents present on the benzo[d]thiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the dimethoxy and carboxamide groups could affect the compound’s solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Research on structurally related benzothiazole derivatives has focused on their synthesis and evaluation for biological activities. For instance, novel analogs involving benzothiazole structures have been synthesized to explore their potential as anti-inflammatory, analgesic, and antimicrobial agents (Abu‐Hashem et al., 2020). These studies highlight the versatility of benzothiazole derivatives in medicinal chemistry, suggesting that our compound could be investigated for similar therapeutic applications.

Antimicrobial Properties

Another study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones reported novel classes of promising antibacterial agents, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). This indicates the potential of benzothiazole derivatives in the development of new antibiotics, suggesting that similar research could be applied to "(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide".

Photochemical Applications

The photochemical behavior of related compounds, such as 2-(4-thiazolyl)-1H-benzimidazole, has been explored in the presence of singlet oxygen, leading to various photolysis products (Mahran et al., 1983). These findings could inform research into the photochemical properties of our compound, potentially leading to applications in photodynamic therapy or the development of photoresponsive materials.

Chemical Synthesis and Characterization

Extensive research into the chemistry of cyclic aminooxycarbenes and related structures provides insight into synthetic routes and reactions that could be relevant for the synthesis and further functionalization of our compound (Couture & Warkentin, 1997). Understanding these chemical reactions could lead to the development of novel derivatives with enhanced properties for various applications.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzo[d]thiazole derivatives have been found to have antimycobacterial activity, and their mechanism of action involves inhibiting the growth of Mycobacterium tuberculosis .

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-21-11-8-12(23-2)13(24-3)9-15(11)26-18(21)20-16(22)17-19-10-6-4-5-7-14(10)25-17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJVQMNIOJWZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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